Ethyl isothiocyanatoacetate
Overview
Description
Ethyl isothiocyanatoacetate is an organic compound with the molecular formula C5H7NO2S. It is a clear liquid with a density of 1.171 g/mL at 25°C and a boiling point of 104-106°C at 7 mmHg . This compound is known for its use in various chemical syntheses, particularly in the formation of fused pyrimidines and other heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isothiocyanatoacetate can be synthesized through a multi-step process involving the reaction of carbon disulfide with glycine ethyl ester hydrochloride in the presence of 4-methyl-morpholine and dichloromethane. The reaction is carried out at room temperature for approximately 10 minutes. Following this, the mixture is treated with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate in dichloromethane for 30 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, often scaled up for larger production volumes. The use of efficient purification techniques such as flash chromatography is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl isothiocyanatoacetate undergoes various chemical reactions, including:
Addition-Cyclization Reactions: It reacts with carboxylic acid hydrazides in the presence of sodium ethoxide to form ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates.
Cyclization Reactions: It is used in the synthesis of fused pyrimidines, quinazoline, benzothienopyrimidine, and benzofuropyrimidine.
Common Reagents and Conditions:
Sodium Ethoxide: Used in addition-cyclization reactions.
Pyridine: Often used as a solvent in cyclization reactions.
Carboxylic Acid Hydrazides: Reactants in the formation of triazolinyl acetates.
Major Products:
- Fused Pyrimidines
- Ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates
- Quinazoline
- Benzothienopyrimidine
- Benzofuropyrimidine
Scientific Research Applications
Ethyl isothiocyanatoacetate is utilized in various scientific research applications, including:
- Chemistry: It is a key intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
- Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
- Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules .
- Industry: Used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of ethyl isothiocyanatoacetate involves its reactivity towards nucleophiles, leading to the formation of various heterocyclic compounds. The isothiocyanate group (-N=C=S) is highly reactive and can undergo nucleophilic addition reactions, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
- Ethyl isothiocyanate
- Methyl isothiocyanate
- Isopropyl isothiocyanate
- tert-Butyl isothiocyanate
- Cyclohexyl isothiocyanate
Comparison: Ethyl isothiocyanatoacetate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical syntheses compared to other isothiocyanates. This makes it particularly valuable in the synthesis of heterocyclic compounds and other complex molecules .
Properties
IUPAC Name |
ethyl 2-isothiocyanatoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-8-5(7)3-6-4-9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSSPPKMLXXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885252 | |
Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24066-82-8 | |
Record name | Ethyl 2-isothiocyanatoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24066-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024066828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl isothiocyanatoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of Ethyl isothiocyanatoacetate?
A: this compound serves as a valuable building block for various heterocyclic compounds. For instance, it reacts with diamines to yield 3-monosubstituted thiohydantoins []. This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization. Additionally, this compound reacts with carboxylic acid hydrazides, leading to the formation of other heterocyclic structures through addition-cyclization reactions [].
Q2: Can this compound be utilized to synthesize more complex molecules?
A: Yes, research demonstrates its utility in synthesizing intricate structures. A notable example is the synthesis of thiazolo[5,4-d]thiazole, a five-membered ring system often employed in nonlinear optical materials []. This synthesis leverages the reactivity of this compound, showcasing its potential in accessing complex heterocycles relevant to materials science.
Q3: Are there any challenges associated with using this compound in synthesis?
A: The reaction pathway with this compound can be influenced by the reagent's purity. For instance, when reacting with dialkylaminoamines, self-cyclization may occur if the this compound used is not sufficiently pure []. This highlights the importance of reagent quality in controlling reaction outcomes.
Q4: Beyond heterocycle synthesis, are there other applications of this compound?
A: Research indicates that this compound can be employed in the synthesis of protected β-hydroxy α-amino acids, valuable building blocks in peptide and natural product synthesis []. A specific catalyst system comprising triethylamine, magnesium(II) perchlorate, and bipyridine facilitates the reaction between this compound and various aromatic aldehydes to yield these protected amino acids.
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